molecular formula C23H16BrN3 B2532969 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-22-0

1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2532969
CAS RN: 901264-22-0
M. Wt: 414.306
InChI Key: MBCAQZFXRQFQJC-UHFFFAOYSA-N
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Description

The compound "1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is a class of heterocyclic aromatic organic compounds. These compounds have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives typically involves the formation of the pyrazole and quinoline moieties and their subsequent fusion. For instance, 1-hydroxypyrazoloquinolines can be synthesized from 1-benzyloxypyrazole by establishing the pyridine B-ring in the terminal step, involving cyclization of a formyl group with an amino group or an iminophosphorane group . Novel pyrazoloquinoline derivatives have also been synthesized using different methodologies, starting from chloroformylquinolines, and have been characterized by spectroscopic data . Additionally, a dehydrogenative [2 + 2 + 1] heteroannulation process has been described for the synthesis of pyrazolo[3,4-c]quinolines, which involves the formation of three new chemical bonds in a single reaction .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline or isoquinoline system. The structural elucidation of these compounds is typically achieved using NMR techniques, infrared spectroscopy, and high-resolution mass spectroscopy . X-ray diffraction data have also been used to confirm the proposed structures of synthesized compounds .

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can undergo various chemical reactions, including intramolecular cyclization and phosphonylation reactions, as observed in the synthesis of tetracyclic ring systems . The central pyrazole ring of these compounds can tolerate the addition of methyl groups, and the quinoline ring can accommodate hydrophilic substituents, allowing for the design of diverse analogs .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. For example, the substitution of methyl groups by phenyl groups can cause drastic changes in the absorption spectra of these compounds, mainly due to pi --> pi* transitions . The solvent effect on the absorption spectra of these compounds is reported to be small, indicating that the discrepancies between calculated and measured spectra are likely due to electron-vibronic coupling and rotational dynamics of phenyl rings .

Scientific Research Applications

Optoelectronic Applications

Quinoline derivatives, including compounds related to 1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, have shown significant promise in the development of optoelectronic materials. Research highlights their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their ability to incorporate into π-extended conjugated systems. These systems are valuable for creating novel materials capable of photo- and electroluminescence, contributing to advancements in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Additionally, arylvinylsubstituted quinazolines are explored as potential structures for nonlinear optical materials and colorimetric pH sensors, with certain pyrimidine derivatives showing promise as photosensitizers for dye-sensitized solar cells (Lipunova et al., 2018).

Synthesis and Chemical Properties

The synthesis and chemical properties of related heterocyclic compounds have been extensively studied. For instance, the chemistry of pyrazoline derivatives, including methods for their preparation and application in heterocyclic and dyes synthesis, demonstrates their value as building blocks for creating diverse heterocyclic compounds. These findings underscore the significance of pyrazoline and its derivatives in developing new classes of compounds with varied applications, including dyes and heterocycles (Gomaa & Ali, 2020).

Biological Activities

Compounds within the same class as this compound have been explored for their broad spectrum of biological activities. Notably, quinoline and quinazoline derivatives have been investigated for their anticorrosive properties, with research indicating their effectiveness against metallic corrosion through the formation of stable chelating complexes with surface metallic atoms. This application highlights the potential of these compounds in protecting materials from corrosion, offering insights into their practical applications beyond pharmaceuticals (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

1-(4-bromophenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3/c1-15-7-12-19-21(13-15)25-14-20-22(16-5-3-2-4-6-16)26-27(23(19)20)18-10-8-17(24)9-11-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCAQZFXRQFQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C3C(=C2C=C1)N(N=C3C4=CC=CC=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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